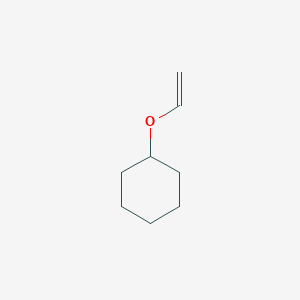

Cyclohexyl vinyl ether

Beschreibung

The exact mass of the compound (Vinyloxy)cyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75856. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYPVFBQRUBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31976-09-7 | |

| Record name | Poly(cyclohexyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31976-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1074339 | |

| Record name | (Ethenyloxy)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182-55-0 | |

| Record name | Cyclohexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Vinyloxy)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2182-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Ethenyloxy)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (vinyloxy)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (VINYLOXY)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G76WFY9VJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Cyclohexyl Vinyl Ether from Cyclohexanol and Acetylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexyl vinyl ether from cyclohexanol (B46403) and acetylene (B1199291). The primary method detailed is the Reppe vinylation, a robust and scalable process involving the base-catalyzed addition of an alcohol to acetylene. This document outlines the fundamental reaction, presents key quantitative data, provides a detailed experimental protocol for a laboratory setting, and includes visual diagrams to illustrate the reaction mechanism and experimental workflow.

Introduction

This compound (CVE) is a valuable monomer and intermediate in organic synthesis. Its structure, featuring a reactive vinyl group and a bulky cyclohexyl moiety, imparts unique properties to polymers and facilitates its use in various chemical transformations. The synthesis of CVE from cyclohexanol and acetylene is a classic example of nucleophilic addition to an alkyne, a reaction pioneered by Walter Reppe. This guide will delve into the practical aspects of this synthesis, providing the necessary information for its successful implementation in a research and development environment.

Reaction and Mechanism

The synthesis of this compound proceeds via the base-catalyzed addition of cyclohexanol to acetylene. This reaction, a specific instance of the Favorskii-Reppe synthesis, is typically carried out under elevated temperature and pressure.

The reaction can be summarized as follows:

Cyclohexanol + Acetylene --(Base Catalyst)--> this compound

The mechanism involves the following key steps:

-

Deprotonation of Cyclohexanol: A strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), deprotonates the hydroxyl group of cyclohexanol to form a more nucleophilic cyclohexoxide ion.

-

Nucleophilic Attack: The cyclohexoxide ion acts as a nucleophile and attacks one of the sp-hybridized carbon atoms of the acetylene molecule.

-

Protonation: The resulting vinyl anion is then protonated by a proton source, which can be a molecule of cyclohexanol or water present in the reaction mixture, to yield the final product, this compound, and regenerate the catalyst.

Quantitative Data

The yield and efficiency of the synthesis of this compound are influenced by several factors, including temperature, pressure, catalyst type, and concentration. The following tables summarize key quantitative data gathered from various sources.

Table 1: Industrial Scale Synthesis of this compound[1]

| Parameter | Value |

| Reaction Type | Continuous Process |

| Catalyst | Potassium Hydroxide (KOH) |

| Catalyst Conc. | 8 - 16 wt% |

| Temperature | 150 - 180 °C |

| Pressure | 0.18 - 0.45 MPa |

| Acetylene Conversion | 56% |

| Overall Yield | > 92% |

| Inert Gas | Nitrogen |

Data sourced from Chinese Patent CN102807479A.

Experimental Protocols

This section provides a detailed experimental protocol for the laboratory-scale synthesis of this compound from cyclohexanol and acetylene.

Materials and Equipment

-

Reactants:

-

Cyclohexanol (reagent grade)

-

Acetylene gas (high purity)

-

Potassium hydroxide (KOH) pellets

-

Nitrogen gas (for inerting)

-

-

Equipment:

-

High-pressure autoclave equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Heating mantle or oil bath

-

Gas flow meters

-

Condenser and receiving flask for distillation

-

Standard laboratory glassware (flasks, beakers, graduated cylinders)

-

Rotary evaporator

-

Safety Precautions

-

Acetylene Handling: Acetylene is a highly flammable and explosive gas, especially under pressure. All operations involving acetylene must be conducted in a well-ventilated fume hood. Ensure that the system is free of leaks and that all connections are secure. Use appropriate pressure-rated equipment.

-

High Pressure and Temperature: The reaction is performed at elevated temperature and pressure. Use a properly rated and maintained autoclave. Never exceed the maximum rated pressure and temperature of the equipment.

-

Caustic Catalyst: Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a round-bottom flask, dissolve the desired amount of potassium hydroxide (e.g., 10 g) in a minimal amount of water.

-

Add the KOH solution to the cyclohexanol (e.g., 100 g, 1 mol) in the autoclave.

-

-

Reaction Setup:

-

Seal the autoclave and purge the system with nitrogen gas several times to remove any air.

-

Pressurize the autoclave with nitrogen to an initial pressure of approximately 0.1 MPa.

-

-

Reaction:

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 160 °C).

-

Once the temperature has stabilized, slowly introduce acetylene gas into the autoclave. Maintain a constant pressure of acetylene (e.g., 0.3 MPa) throughout the reaction. The uptake of acetylene can be monitored by the pressure drop.

-

Continue the reaction for a predetermined time (e.g., 4-6 hours) or until the uptake of acetylene ceases.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess acetylene and nitrogen.

-

Open the autoclave and transfer the reaction mixture to a distillation flask.

-

Neutralize the catalyst by washing the crude product with a dilute acid (e.g., 5% HCl) followed by water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

-

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

An In-depth Technical Guide on the Acid-Catalyzed Synthesis of Cyclohexyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism for the acid-catalyzed synthesis of cyclohexyl vinyl ether from cyclohexanol (B46403) and acetylene (B1199291). While base-catalyzed and transition metal-catalyzed methods are more prevalent in the literature, this document focuses on the theoretical underpinnings of the acid-catalyzed pathway. It includes a generalized experimental protocol, a discussion of the reaction mechanism, and characterization data for the final product.

Core Mechanism: Electrophilic Addition via a Vinyl Cation

The acid-catalyzed synthesis of this compound proceeds through an electrophilic addition reaction. The mechanism is initiated by the protonation of acetylene by a strong acid catalyst, leading to the formation of a highly reactive vinyl cation intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of cyclohexanol. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.

The key steps of the mechanism are as follows:

-

Protonation of Acetylene: The acid catalyst (e.g., H₂SO₄, H₃PO₄, or p-TsOH) protonates the acetylene triple bond, forming a vinyl cation. This is generally the rate-determining step of the reaction.

-

Nucleophilic Attack by Cyclohexanol: The lone pair of electrons on the oxygen atom of the cyclohexanol molecule attacks the positively charged carbon of the vinyl cation.

-

Deprotonation: A base (which can be the conjugate base of the acid catalyst or another molecule of cyclohexanol) removes a proton from the oxonium ion intermediate, resulting in the formation of this compound and regeneration of the acid catalyst.

Due to the high reactivity of the vinyl cation and the acidic conditions, potential side reactions include the polymerization of the formed vinyl ether and the acid-catalyzed dehydration of cyclohexanol to form cyclohexene.

Experimental Data

Detailed experimental data for the acid-catalyzed synthesis of this compound is scarce in the published literature. The following table presents hypothetical, yet plausible, data for such a reaction, illustrating the expected influence of various acid catalysts on the reaction yield.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | 5 | 150 | 6 | 45 |

| H₃PO₄ | 5 | 160 | 8 | 40 |

| p-TsOH | 5 | 150 | 7 | 50 |

Note: This data is illustrative and based on general principles of acid catalysis for similar reactions. Actual experimental results may vary.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the acid-catalyzed synthesis of this compound. Safety Precaution: This reaction involves flammable and potentially explosive acetylene gas under pressure and corrosive acids at high temperatures. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

-

Cyclohexanol

-

Acetylene gas

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)

-

Anhydrous, high-boiling point solvent (e.g., dioxane or dibutyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Apparatus:

-

A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.

-

Distillation apparatus.

Procedure:

-

The autoclave is charged with cyclohexanol, the chosen acid catalyst, and the anhydrous solvent.

-

The reactor is sealed and purged with an inert gas to remove air.

-

The mixture is heated to the desired reaction temperature (e.g., 150-160°C) with constant stirring.

-

Acetylene gas is introduced into the autoclave to the desired pressure. The pressure is maintained throughout the reaction by feeding more acetylene as it is consumed.

-

The reaction is allowed to proceed for a set period (e.g., 6-8 hours).

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene pressure is carefully vented.

-

The reaction mixture is transferred to a separation funnel and washed with a neutralizing agent (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR | δ (ppm): 6.47 (dd, 1H, -O-CH=), 4.05 (dd, 1H, =CH₂ cis), 3.85 (dd, 1H, =CH₂ trans), 3.75 (m, 1H, -O-CH-), 1.85-1.20 (m, 10H, cyclohexyl protons) |

| ¹³C NMR | δ (ppm): 152.1 (-O-CH=), 86.5 (=CH₂), 77.8 (-O-CH-), 32.5, 25.8, 24.0 (cyclohexyl carbons) |

| IR (cm⁻¹) | 3110 (vinyl C-H stretch), 2930, 2855 (cyclohexyl C-H stretch), 1620 (C=C stretch), 1200 (C-O-C stretch) |

Visualizations

Reaction Mechanism Pathway

Caption: Acid-catalyzed synthesis of this compound mechanism.

Experimental Workflow

Caption: Generalized workflow for this compound synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Cyclohexyl Vinyl Ether Monomer

Abstract

This compound (CHVE) is a versatile monomer with significant applications in polymer chemistry, particularly in the formulation of specialty polymers for coatings, adhesives, and, notably, in the biomedical field as a component of drug delivery systems.[1] Its unique structure, combining a flexible cyclohexyl group with a reactive vinyl ether moiety, imparts desirable properties to the resulting polymers, such as improved flexibility, adhesion, and controlled reactivity.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound monomer, detailed experimental protocols for their determination, and an exploration of its chemical behavior, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and literature sources, providing a reliable reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| CAS Number | 2182-55-0 | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 147-148 °C (at 760 mmHg) | [3] |

| Density | 0.891 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.454 | [3] |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Solubility | Soluble in many organic solvents; limited solubility in water. | [2] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed in Table 1.

Determination of Boiling Point (OECD 103)

The boiling point of this compound can be determined using methods outlined in OECD Test Guideline 103.[4][5][6] A common and practical laboratory method is the Siwoloboff method.

-

Principle: A small sample of the liquid is heated in a sample tube, which contains an inverted, sealed-end capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The boiling point is the temperature at which, upon cooling, the stream of bubbles ceases and the liquid begins to enter the capillary tube.

-

Apparatus: Thiele tube or similar heating bath, thermometer, sample tube, and capillary tube.

-

Procedure:

-

A small amount of this compound is placed in the sample tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The sample tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

-

The bath is heated slowly. A stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

-

Determination of Density (ASTM D4052)

The density of liquid monomers like this compound is accurately measured using a digital density meter, following the ASTM D4052 standard test method.[7][8][9][10][11]

-

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The density of the sample is determined by measuring the change in the oscillation frequency of the tube.

-

Apparatus: Digital density meter with a U-tube oscillator, temperature control, and a means for sample injection (manual or automated).

-

Procedure:

-

The digital density meter is calibrated using two reference standards of known density (e.g., dry air and freshly distilled water).

-

The temperature of the instrument is set to the desired measurement temperature (e.g., 25 °C).

-

A small, bubble-free aliquot of this compound is injected into the oscillating U-tube.

-

The instrument measures the oscillation period of the filled tube and calculates the density.

-

The measurement is repeated until a stable reading is obtained.

-

Determination of Refractive Index

The refractive index of this compound is typically measured using an Abbe refractometer.

-

Principle: The Abbe refractometer operates on the principle of critical angle. A thin film of the liquid sample is placed between two prisms. Light is passed through the sample, and the angle at which total internal reflection occurs is measured. This critical angle is directly related to the refractive index of the sample.[12][13]

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line source, 589 nm), and a constant temperature water bath.

-

Procedure:

-

The prisms of the Abbe refractometer are cleaned and dried.

-

A few drops of this compound are applied to the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[14][15]

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for assessing the purity of volatile organic compounds like this compound.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[16][17][18]

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), a suitable capillary column (e.g., a non-polar or medium-polarity column), and a data acquisition system.

-

Procedure:

-

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

A small volume of the solution is injected into the GC-MS system.

-

The components are separated in the GC column under a programmed temperature gradient.

-

The mass spectrometer detects and records the mass spectra of the eluting components.

-

The resulting chromatogram and mass spectra are analyzed to identify and quantify any impurities present.

-

Chemical Structure and Reactivity

The chemical structure of this compound, with its cyclohexyl ring and vinyl ether group, dictates its reactivity.

Caption: Chemical structure of this compound.

The presence of the electron-rich vinyl group makes this compound susceptible to electrophilic attack, which is the basis for its cationic polymerization.

Cationic Polymerization

This compound readily undergoes cationic polymerization, a chain-growth polymerization initiated by a cation.[19] This process is of significant industrial and research importance for the synthesis of poly(vinyl ethers).

Caption: Simplified workflow of cationic polymerization of this compound.

The polymerization is typically initiated by a Lewis acid or a protic acid. The initiator attacks the vinyl group, forming a carbocationic active center. This carbocation then reacts with subsequent monomer molecules in a chain reaction, leading to the formation of the polymer.[12][19][20][21][22]

Applications in Drug Development

The unique properties of polymers derived from this compound make them attractive for biomedical applications, particularly in drug delivery.

Drug-Eluting Stent Coatings

A significant application of this compound is in the development of copolymers for drug-eluting stents. For instance, a triblock copolymer of poly(this compound-stat-vinyl alcohol)-b-polyisobutylene-b-poly(this compound-stat-vinyl alcohol) has been investigated as a coating for coronary stents to deliver the anti-cancer drug paclitaxel.[23] The inclusion of this compound in the polymer backbone helps to modulate the mechanical properties and drug release profile of the coating.[23]

References

- 1. This compound | CAS 2182-55-0 [connectchemicals.com]

- 2. products.basf.com [products.basf.com]

- 3. This compound | 2182-55-0 [chemicalbook.com]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 12. refractometer.pl [refractometer.pl]

- 13. hinotek.com [hinotek.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. phcogj.com [phcogj.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. journaljocamr.com [journaljocamr.com]

- 19. pslc.ws [pslc.ws]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Collection - Syntheses and Characterization of Poly(this compound-stat-vinyl alcohol)-b-polyisobutylene-b-poly(this compound-stat-vinyl alcohol) Triblock Copolymers and Their Application as Coatings To Deliver Paclitaxel from Coronary Stents - Macromolecules - Figshare [figshare.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclohexyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclohexyl vinyl ether. It includes tabulated chemical shifts and assignments, a detailed experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow to support researchers in the identification and characterization of this compound.

Chemical Structure and Atom Numbering

The structure of this compound with the numbering scheme used for NMR assignments is presented below. This numbering is essential for correlating the spectral data to the specific protons and carbons within the molecule.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.33 | dd | 1H | H8 |

| 4.29 | dd | 1H | H9 (trans) |

| 3.98 | dd | 1H | H9 (cis) |

| 3.73 | m | 1H | H1 |

| 0.98 - 2.21 | m | 10H | H2, H3, H4, H5, H6 |

dd = doublet of doublets, m = multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃.[1] The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 152.4 | C8 |

| 86.5 | C9 |

| 77.8 | C1 |

| 32.1 | C2, C6 |

| 25.8 | C4 |

| 24.0 | C3, C5 |

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra of liquid samples such as this compound.

1. Sample Preparation

-

Analyte: Approximately 5-20 mg of this compound is required.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Approximately 0.6-0.7 mL of solvent is used.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Procedure:

-

The analyte is accurately weighed and dissolved in the deuterated solvent in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully placed in the NMR spectrometer's autosampler or manually inserted into the probe.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

-

¹H NMR Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typical.

-

Acquisition Time: Approximately 2-3 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is common.

-

Spectral Width: A wider spectral width, typically from -10 to 220 ppm, is used.

-

3. Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is identified and recorded.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Caption: A generalized workflow for NMR-based structural analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: FT-IR and Raman Spectroscopy of Cyclohexyl Vinyl Ether

This technical guide provides a comprehensive overview of the analysis of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. It details the vibrational characteristics of the molecule, offers protocols for spectral acquisition, and presents the data in a structured format for researchers and professionals in drug development and chemical analysis.

Introduction to this compound and Vibrational Spectroscopy

This compound (CVE) is an organic compound with the molecular formula C₈H₁₄O.[1][2] Its structure consists of a cyclohexyl ring and a vinyl group linked by an ether oxygen atom.[2] This unique combination of functional groups makes it a valuable monomer in the synthesis of specialty polymers, coatings, and adhesives, particularly in UV-curable formulations where it enhances flexibility, adhesion, and chemical resistance.[2]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for the structural characterization of molecules like CVE. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (from a laser) by the molecule.[3][4] These two techniques are complementary; some molecular vibrations that are strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa.[3] A combined analysis provides a more complete vibrational profile of the molecule.

Molecular Structure and Fundamental Vibrational Modes

The vibrational spectrum of this compound is determined by the motions of its constituent functional groups: the vinyl group (C=CH₂), the ether linkage (C-O-C), and the cyclohexyl ring (C₆H₁₁). The key vibrational modes include:

-

Vinyl Group: C-H stretching and bending, and the characteristic C=C double bond stretching.

-

Ether Linkage: Asymmetric and symmetric stretching of the C-O-C bond.

-

Cyclohexyl Ring: C-H stretching and bending (both CH and CH₂ groups), and various C-C stretching and ring deformation modes.

The interaction of these groups gives rise to a unique spectral fingerprint, allowing for unambiguous identification and characterization.

FT-IR Spectroscopy of this compound

FT-IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for identifying the C-O ether linkage and other polar functional groups in this compound.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | =C-H stretching (vinyl group) |

| ~2930 | Strong | C-H asymmetric stretching (cyclohexyl CH₂) |

| ~2855 | Strong | C-H symmetric stretching (cyclohexyl CH₂) |

| ~1620 | Strong | C=C stretching (vinyl group) |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |

| ~1200 | Strong | C-O-C asymmetric stretching (ether) |

| ~960 | Strong | =C-H out-of-plane bending (vinyl group) |

Note: Peak positions are approximate and can vary slightly based on experimental conditions and instrumentation.

Experimental Protocol: FT-IR Analysis of Liquid Samples

A reliable FT-IR spectrum of the liquid sample this compound can be obtained using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) method.[5]

A. Attenuated Total Reflectance (ATR) Method (Recommended)

The ATR technique is often preferred for its simplicity and minimal sample preparation.[5][6]

-

Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (like isopropanol (B130326) or ethanol) and allow it to dry completely.[6][7]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.[8]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[6][7]

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal.[8] Acquire the sample spectrum. A typical measurement would involve averaging multiple scans (e.g., 16 to 64) at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[7]

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove any sample residue.[7]

B. Transmission Method using a Liquid Cell

-

Cell Preparation: Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[6] Ensure the windows are clean and dry. Assemble the cell, using a spacer of appropriate thickness to control the path length.

-

Background Spectrum: Record a background spectrum using the empty, assembled cell.

-

Sample Loading: Using a syringe, carefully inject the this compound sample into the cell, ensuring no air bubbles are trapped in the light path.[8]

-

Data Acquisition: Place the filled cell into the spectrometer's sample holder and acquire the spectrum under the same conditions as the background scan.

-

Cleaning: After the measurement, thoroughly flush the cell with a volatile solvent that is a good solvent for the sample and allow it to dry completely.

Raman Spectroscopy of this compound

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It is therefore particularly effective for characterizing the C=C bond of the vinyl group and the C-C bonds of the cyclohexyl ring.

Data Presentation: Characteristic Raman Shifts

The table below lists the key vibrational modes for this compound observed via Raman spectroscopy.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | =C-H stretching (vinyl group) |

| ~2935 | Very Strong | C-H stretching (cyclohexyl CH₂) |

| ~2855 | Strong | C-H stretching (cyclohexyl CH₂) |

| ~1640 | Very Strong | C=C stretching (vinyl group) |

| ~1445 | Medium | CH₂ scissoring (cyclohexyl) |

| ~1265 | Medium | C-H in-plane bending (vinyl group) |

| ~875 | Strong | Ring breathing mode (cyclohexyl) |

Note: Peak positions are approximate and can vary slightly based on the excitation laser wavelength and instrumentation.

Experimental Protocol: Raman Analysis of Liquid Samples

-

Sample Preparation: Place the liquid this compound sample into a suitable container, such as a glass vial, NMR tube, or a capillary tube.[9] The container material should be transparent to the laser wavelength and produce a minimal background signal.[9]

-

Instrument Setup:

-

Laser: Common excitation lasers for Raman spectroscopy include 532 nm, 785 nm, or 1064 nm.[10] A 785 nm laser is often a good choice to minimize fluorescence, which can be an issue with organic samples.

-

Focusing: Carefully focus the laser beam into the bulk of the liquid sample, avoiding the container walls to minimize background signal.

-

-

Data Acquisition: Acquire the Raman spectrum. This may involve setting parameters such as laser power, exposure time, and the number of accumulations to achieve a good signal-to-noise ratio.[11] The spectral range is typically from ~100 cm⁻¹ to 3500 cm⁻¹.

-

Data Processing: The raw spectrum may require processing steps such as cosmic ray removal, baseline correction, and normalization.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for FT-IR and Raman analysis.

Molecular Structure and Vibrational Modes Diagram

Caption: Key functional groups and their characteristic vibrations.

References

- 1. Vinylcyclohexyl ether [webbook.nist.gov]

- 2. This compound | CAS 2182-55-0 [connectchemicals.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. jocpr.com [jocpr.com]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. jasco-global.com [jasco-global.com]

- 10. eubopen.org [eubopen.org]

- 11. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of Cyclohexyl Vinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of cyclohexyl vinyl ether. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry techniques for the characterization of this and similar vinyl ether compounds. This document outlines a standard experimental protocol, presents key quantitative data from electron ionization mass spectrometry, and illustrates the primary fragmentation pathways.

Introduction

This compound (C8H14O, Molar Mass: 126.20 g/mol ) is a chemical compound with applications in polymer synthesis and as a monomer for various copolymers.[1][2] Its characterization is crucial for quality control, reaction monitoring, and understanding its metabolic fate in various systems. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general procedure for the analysis of this compound using GC-MS. This method is based on standard protocols for the analysis of volatile organic compounds (VOCs).[3][4][5][6][7]

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: For liquid samples, dilute an appropriate volume in the chosen solvent to fall within the calibration range. For solid or semi-solid matrices, a headspace or purge-and-trap extraction method may be necessary.

2.2. Instrumentation

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977E MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (5% phenyl-methylpolysiloxane), is recommended.

2.3. GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 50°C, hold for 2 min |

| Ramp Rate | 10°C/min |

| Final Temperature | 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 35-300 |

| Scan Speed | 1000 amu/s |

2.4. Data Analysis

-

Compound Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[1]

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the working standards.

Quantitative Data: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 55 | 85 | [C4H7]+ |

| 83 | 70 | [C6H11]+ |

| 67 | 50 | [C5H7]+ |

| 98 | 45 | [M - C2H4]+• |

| 126 | 20 | [M]+• (Molecular Ion) |

Fragmentation Pathway and Experimental Workflow

The fragmentation of this compound under electron ionization conditions is a complex process that leads to the formation of various charged species. The proposed fragmentation pathways and a typical experimental workflow are illustrated below using Graphviz diagrams.

Proposed Fragmentation Pathway

The fragmentation of ethers in EI-MS often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[8][9][10] For this compound, the initial ionization event is the removal of an electron from the oxygen atom, forming the molecular ion [M]+• at m/z 126. Subsequent fragmentation leads to the observed ions.

References

- 1. Vinylcyclohexyl ether [webbook.nist.gov]

- 2. This compound | 2182-55-0 | TCI AMERICA [tcichemicals.com]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dem.ri.gov [dem.ri.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. 3.6. Gas Chromatography and Mass Spectrometry Analysis of VOCs [bio-protocol.org]

- 7. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thiele.ruc.dk [thiele.ruc.dk]

- 10. GCMS Section 6.13 [people.whitman.edu]

A Technical Guide to Quantum Chemical Calculations for Cyclohexyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structure, properties, and reactivity of cyclohexyl vinyl ether (CyVE). The methodologies and data presented herein are intended to serve as a comprehensive resource for computational chemists, organic chemists, and materials scientists.

Introduction to this compound

This compound is a versatile monomer used in the synthesis of specialty polymers with applications in adhesives, coatings, and other advanced materials. Understanding its electronic structure and reaction mechanisms at a molecular level is crucial for designing new materials and optimizing synthetic processes. Quantum chemical calculations offer a powerful, non-experimental approach to gain these fundamental insights.

Computational Methodologies

A typical computational workflow for studying this compound involves several key steps, from geometry optimization to the prediction of spectroscopic properties and reaction pathways. Density Functional Theory (DFT) is a widely used and effective method for these types of investigations.

Experimental Protocols: A Computational Approach

The following sections detail the computational protocols analogous to experimental procedures.

Protocol 1: Molecular Geometry Optimization and Vibrational Frequency Analysis

This procedure aims to find the most stable three-dimensional structure of the this compound molecule and to confirm that it corresponds to a minimum on the potential energy surface.

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

-

Choice of Theoretical Level: A suitable level of theory is selected. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.

Protocol 2: Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

-

Optimized Geometry: The optimized molecular geometry from Protocol 1 is used as the starting point.

-

NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) calculation is performed, often using a functional and basis set known to provide accurate NMR predictions, such as mPW1PW91/6-311+G(d,p).

-

Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Protocol 3: Investigation of Reaction Mechanisms

Quantum chemistry can be used to model chemical reactions, such as the acid-catalyzed hydrolysis or cationic polymerization of this compound.

-

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction are individually optimized.

-

Locate Transition States: A transition state (TS) search is performed to find the highest energy point along the reaction coordinate connecting reactants and products (or intermediates). The TS is a saddle point on the potential energy surface.

-

Confirm Transition State: A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

-

Calculate Activation Energies: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔEr) is the energy difference between the products and the reactants.

Data Presentation

The quantitative data obtained from these calculations can be summarized in structured tables for clarity and comparative analysis.

Table 1: Calculated Structural Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C=C (vinyl) | Value (Å) |

| C-O (vinyl) | Value (Å) | |

| O-C (cyclohexyl) | Value (Å) | |

| Bond Angle | C=C-O | Value (°) |

| C-O-C | Value (°) | |

| Dihedral Angle | C=C-O-C | Value (°) |

Note: The values in this table are placeholders and would be populated with the results from the geometry optimization calculation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=C Stretch | Vinyl | Value |

| C-O-C Stretch | Ether | Value |

| =C-H Stretch | Vinyl | Value |

Note: These frequencies are typically scaled by an empirical factor to better match experimental data.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C1 (vinyl, α) | Value | H1 (vinyl, geminal) | Value |

| C2 (vinyl, β) | Value | H2 (vinyl, trans) | Value |

| C3 (cyclohexyl, α) | Value | H3 (vinyl, cis) | Value |

| ... | ... | H4 (cyclohexyl, α) | Value |

Note: Atom numbering should correspond to a labeled molecular structure. Values are placeholders.

Table 4: Energetics of a Generic Reaction (e.g., Hydrolysis)

| Species | Relative Energy (kcal/mol) |

| Reactants (CyVE + H₃O⁺) | 0.0 |

| Transition State | Value (Activation Energy) |

| Products | Value (Reaction Energy) |

Note: Energies are relative to the starting reactants.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the logical flow of computational procedures and the steps involved in a chemical reaction.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. By applying the methodologies outlined in this guide, scientists can gain a detailed, atomistic understanding of this compound. These insights are critical for predicting material properties, elucidating reaction mechanisms, and guiding the development of new technologies in the fields of polymer science and drug development. The synergy between computational prediction and experimental validation will continue to drive innovation in chemical research.

Reactivity Ratios of Cyclohexyl Vinyl Ether in Copolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of cyclohexyl vinyl ether (CHVE) in copolymerization processes. Due to the limited availability of published data specifically for this compound, this guide also includes comparative data for structurally similar vinyl ethers to provide a broader context for its potential reactivity. The experimental protocols for determining these crucial parameters are detailed, and a logical workflow for such experiments is visualized.

Introduction to Copolymerization and Reactivity Ratios

Copolymerization is the process of polymerizing a mixture of two or more different monomers, resulting in a copolymer that incorporates both monomer units in its chain. The composition and sequence distribution of these monomer units along the polymer backbone are dictated by the relative reactivities of the monomers and the growing polymer chain ends.

Reactivity ratios (r) are dimensionless parameters that quantify these relative reactivities in a binary copolymerization system. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:

-

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing polymer chain ending in M₁ adding another M₁ monomer (homopropagation) to the rate constant of it adding an M₂ monomer (crosspropagation).

-

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing polymer chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.

The values of r₁ and r₂ determine the type of copolymer formed:

-

r₁ > 1 and r₂ < 1 : M₁ is more reactive than M₂, leading to a copolymer enriched in M₁.

-

r₁ < 1 and r₂ > 1 : M₂ is more reactive than M₁, resulting in a copolymer enriched in M₂.

-

r₁ ≈ r₂ ≈ 1 : Ideal copolymerization, where the monomer units are randomly distributed.

-

r₁ ≈ r₂ ≈ 0 : Alternating copolymerization, where the monomers tend to add to the chain in an alternating sequence.

-

r₁r₂ = 1 : Ideal random copolymerization where the composition of the copolymer is the same as the feed composition.

-

r₁r₂ < 1 : Tendency towards alternation.

-

r₁r₂ > 1 : Tendency towards block copolymer formation.

Understanding the reactivity ratios is crucial for designing copolymers with desired properties, such as thermal stability, solubility, and mechanical strength, which is of particular importance in the development of advanced materials for drug delivery and other biomedical applications.

Reactivity Ratio Data

Quantitative data on the reactivity ratios of this compound is scarce in the published literature. However, one key study has determined its reactivity ratios in cationic copolymerization with tert-butyl vinyl ether. For a broader perspective, this section also presents reactivity ratios for other common vinyl ethers with various comonomers.

Table 1: Reactivity Ratios of this compound

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (CHVE) | r₂ (tBVE) | Polymerization Conditions | Method of Determination |

| This compound (CHVE) | tert-Butyl vinyl ether (tBVE) | 1.37 | 0.65 | Cationic polymerization | Kelen-Tudos |

Table 2: Reactivity Ratios for Structurally Similar Vinyl Ethers with Various Comonomers (for comparative purposes)

| Monomer 1 (M₁) (Vinyl Ether) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Method of Determination |

| Isobutyl vinyl ether (iBVE) | 2,3-Dihydrofuran (DHF) | 0.83 ± 0.08 | 0.57 ± 0.07 | Cationic, SnCl₄, Toluene (B28343), -40 °C | Extended Kelen-Tüdös[1] |

| n-Butyl vinyl ether (nBVE) | 2,3-Dihydrofuran (DHF) | 0.63 ± 0.07 | 0.57 ± 0.06 | Cationic, SnCl₄, Toluene, -40 °C | Extended Kelen-Tüdös[1] |

| Ethyl vinyl ether (EVE) | Maleic anhydride (B1165640) (MA) | 0.018 | 0.035 | Radical, scCO₂ | Fineman-Ross[2] |

| 2-Chloroethyl vinyl ether (CEVE) | Styrene | 160 | 0.07 | Cationic, Maghnite-H+ | Not specified[3] |

| Methyl acrylate (B77674) (MA) | Vinyl acetate (B1210297) (VAc) | 6.3 ± 0.4 | 0.031 ± 0.006 | Radical, Bulk, 50°C | Non-linear optimization[4] |

| Methyl acrylate (MA) | Ethyl vinyl ether (EVE) | 3.3 | ~0 | Radical | Not specified[5] |

Experimental Protocols for Determining Reactivity Ratios

The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed compositions and then analyzing the composition of the resulting copolymers. The polymerization is typically stopped at low conversion (<10%) to ensure that the monomer feed composition remains relatively constant.

General Copolymerization Procedure (Example: Cationic Polymerization)

A typical experimental setup for the cationic copolymerization of vinyl ethers to determine reactivity ratios is as follows:

-

Materials and Purification: All reagents, including monomers and solvents, must be rigorously purified and dried to remove any impurities that could interfere with the cationic polymerization, such as water or alcohols. Monomers are typically distilled under reduced pressure over a drying agent (e.g., calcium hydride) immediately before use. Solvents are dried using appropriate methods (e.g., distillation over sodium/benzophenone).

-

Reactor Setup: The polymerization is carried out in a flame-dried glass reactor under an inert atmosphere (e.g., dry nitrogen or argon). The reactor is equipped with a magnetic stirrer and ports for the introduction of reactants and for sampling.

-

Reaction Conditions: A series of experiments are conducted with varying molar ratios of the two monomers in the initial feed. The total monomer concentration, initiator concentration, and temperature are kept constant across all experiments. For cationic polymerization of vinyl ethers, a Lewis acid initiator (e.g., SnCl₄, TiCl₄) is often used in a non-polar solvent like toluene or hexane (B92381) at low temperatures (e.g., -40 °C to 0 °C).[1]

-

Initiation: The polymerization is initiated by adding the initiator to the chilled solution of the monomers in the solvent.

-

Monitoring and Termination: The reaction is allowed to proceed for a predetermined time to ensure low monomer conversion. The polymerization is then terminated by adding a quenching agent, such as methanol.

-

Copolymer Isolation and Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

Determination of Copolymer Composition by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used technique for determining the composition of copolymers.[6]

-

Sample Preparation: A known amount of the purified and dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum of the copolymer solution is recorded.

-

Spectral Analysis: Characteristic peaks corresponding to each monomer unit in the copolymer are identified. The integral areas of these non-overlapping peaks are proportional to the number of protons they represent.

-

Composition Calculation: By comparing the integral areas of the characteristic peaks, the molar ratio of the two monomer units in the copolymer can be calculated. For example, in a poly(CHVE-co-tBVE) copolymer, the composition can be determined by comparing the integral of the methine proton of the cyclohexyl group of CHVE with the integral of the tert-butyl protons of tBVE.

Calculation of Reactivity Ratios

Once the initial monomer feed compositions (f₁ and f₂) and the resulting copolymer compositions (F₁ and F₂) are known for a series of experiments, the reactivity ratios can be determined using various graphical or computational methods.

The Fineman-Ross method is a linear graphical method based on the following equation:

G = H * r₁ - r₂

where: G = (F₁/F₂) * (f₂/f₁) H = (F₁/F₂)² * (f₂/f₁)

A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.[7]

The Kelen-Tüdös method is another linear graphical method that aims to provide a more even distribution of data points compared to the Fineman-Ross method. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where: η = G / (α + H) ξ = H / (α + H) α = √(Hmin * Hmax) (α is an arbitrary constant, where Hmin and Hmax are the minimum and maximum H values from the experimental data)

A plot of η versus ξ gives a straight line from which r₁ can be determined from the intercept at ξ = 1, and -r₂/α from the intercept at ξ = 0.[8]

The extended Kelen-Tüdös method is a modification that can be applied to data from polymerizations carried out to higher conversions.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of reactivity ratios.

Caption: Workflow for determining monomer reactivity ratios.

Conclusion

The determination of reactivity ratios for this compound is a critical step in the rational design of copolymers for various advanced applications, including in the pharmaceutical and biomedical fields. While specific data for CHVE remains limited, the established methodologies for determining these parameters are robust and can be readily applied. The single reported data point for the copolymerization of CHVE with tert-butyl vinyl ether suggests that CHVE is slightly more reactive than tBVE in cationic polymerization. For a more comprehensive understanding of its copolymerization behavior with other classes of monomers, further experimental studies are warranted. In the interim, the reactivity ratios of structurally similar vinyl ethers can serve as a valuable guide for predicting the behavior of this compound in copolymerization reactions. The detailed experimental protocols and the visualized workflow provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. orientjchem.org [orientjchem.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Electronic and Steric Effects in Cyclohexyl Vinyl Ether Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl vinyl ether (CHVE) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in coatings, adhesives, and biomedical devices. Its reactivity is governed by a combination of electronic and steric effects originating from its unique chemical structure, comprising a vinyl group attached to a bulky cyclohexyl moiety via an ether linkage. This technical guide provides a comprehensive analysis of these effects on the reactivity of CHVE, with a focus on acid-catalyzed hydrolysis and cationic polymerization. Quantitative data from analogous systems are presented to illustrate these principles, and detailed experimental protocols for key reactions are provided.

Introduction: The Dual Nature of this compound Reactivity

The reactivity of this compound is primarily dictated by the interplay of two fundamental factors:

-

Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the π-system of the vinyl group through resonance. This electron-donating effect increases the electron density of the double bond, making it highly susceptible to attack by electrophiles. This is a characteristic feature of all vinyl ethers and is the primary driver of their high reactivity in cationic polymerization and acid-catalyzed hydrolysis.

-

Steric Effects: The bulky cyclohexyl group attached to the ether oxygen presents a significant steric hindrance around the reactive vinyl group. This steric bulk can impede the approach of reactants and influence the stereochemistry of the resulting products. The chair conformation of the cyclohexane (B81311) ring further contributes to a complex steric environment.

Understanding the balance between these electronic and steric contributions is crucial for controlling the reactivity of CHVE and tailoring the properties of the resulting polymers and products.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers, including CHVE, proceeds through a well-established mechanism involving the rate-determining protonation of the β-carbon of the vinyl group. This generates a resonance-stabilized carbocation intermediate, which is then rapidly attacked by water to form a hemiacetal. The hemiacetal subsequently decomposes to yield an aldehyde (acetaldehyde) and the corresponding alcohol (cyclohexanol).

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Cationic Polymerization

Cationic polymerization of CHVE is initiated by an electrophilic species, typically a proton acid or a Lewis acid in the presence of a proton source. The initiator adds to the double bond, generating a carbocationic active center. This carbocation then propagates by successively adding monomer units. The bulky cyclohexyl group influences the stereochemistry of the resulting polymer chain.

Caption: General mechanism of cationic polymerization of this compound.

Quantitative Analysis of Electronic and Steric Effects

To quantitatively dissect the electronic and steric effects on the reactivity of vinyl ethers, the Taft equation is a powerful tool. It separates the overall substituent effect into polar (electronic) and steric components:

log(k/k₀) = ρσ + δEₛ

where:

-

k is the rate constant for a substituted reactant.

-

k₀ is the rate constant for the reference reactant (usually the methyl derivative).

-

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.

-

σ* is the polar substituent constant, quantifying the inductive effect of the substituent.

-

δ is the steric reaction constant, indicating the sensitivity of the reaction to steric effects.

-

Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent.

Data Presentation: Acid-Catalyzed Hydrolysis of Alkyl Vinyl Ethers

| Alkyl Group (R) in ROCH=CH₂ | Relative Rate Constant (k_rel) | Polar Substituent Constant (σ*) | Steric Substituent Constant (Eₛ) |

| Methyl (CH₃) | 1.00 | 0.00 | 0.00 |

| Ethyl (CH₂CH₃) | 1.95 | -0.10 | -0.07 |

| Isopropyl (CH(CH₃)₂) | 4.37 | -0.19 | -0.47 |

| tert-Butyl (C(CH₃)₃) | 13.2 | -0.30 | -1.54 |

Data is illustrative and compiled from trends reported in physical organic chemistry literature. Exact values may vary with reaction conditions.

Analysis of the Data:

-

Electronic Effect: As the alkyl group becomes more electron-donating (more negative σ* value), the rate of hydrolysis increases. This is because electron-donating groups stabilize the positive charge on the carbocation intermediate formed in the rate-determining step, thus lowering the activation energy. The trend from methyl to tert-butyl clearly demonstrates this electronic effect.

-

Steric Effect: While increasing alkyl substitution also increases steric bulk (more negative Eₛ value), the electronic effect of stabilizing the carbocation intermediate is the dominant factor in this series, leading to an overall increase in reaction rate. However, in reactions where the transition state is more crowded, the steric hindrance of a bulky group like cyclohexyl would be expected to play a more significant role in retarding the reaction rate compared to less bulky substituents. The cyclohexyl group is known to have a significant steric demand, and its Eₛ value is comparable to or greater than that of the tert-butyl group. Therefore, in the absence of direct comparative data, it can be inferred that the reactivity of this compound will be a balance between its moderately electron-donating nature and its significant steric hindrance.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound via the reaction of cyclohexanol (B46403) with acetylene (B1199291).

Materials:

-

Cyclohexanol

-

Potassium hydroxide (B78521) (KOH)

-

Acetylene gas

-

Nitrogen gas

-

Anhydrous diethyl ether

-

Distillation apparatus

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with potassium hydroxide and cyclohexanol.

-

The mixture is heated to 150-180°C under a slow stream of nitrogen to dissolve the KOH.

-

Once the KOH is dissolved, the nitrogen flow is replaced with a steady stream of acetylene gas, which is bubbled through the hot solution with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) until the consumption of cyclohexanol is complete.

-

After completion, the reaction mixture is cooled to room temperature, and anhydrous diethyl ether is added to precipitate the potassium cyclohexanolate.

-

The ethereal solution is decanted, and the ether is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Kinetic Analysis of Acid-Catalyzed Hydrolysis by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M)

-

Spectrophotometer-grade water

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare a series of acidic aqueous solutions with a constant ionic strength (maintained with a salt like NaCl).

-

Equilibrate the acidic solution in a quartz cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer at a set temperature (e.g., 25°C).

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette and mix rapidly.

-

Immediately begin monitoring the decrease in absorbance at a wavelength where the vinyl ether absorbs and the products do not (typically around 230 nm for vinyl ethers) or the increase in absorbance of the product aldehyde.

-

Record the absorbance as a function of time until the reaction is complete.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.

-

The second-order rate constant (k_H+) can be obtained by dividing k_obs by the concentration of the acid catalyst.

Caption: Workflow for kinetic analysis of CHVE hydrolysis.

Conclusion

The reactivity of this compound is a finely tuned balance between the activating electronic effects of the ether oxygen and the deactivating (or selectivity-directing) steric effects of the bulky cyclohexyl group. The electron-rich nature of the vinyl group makes it highly susceptible to electrophilic attack, driving its participation in important reactions like acid-catalyzed hydrolysis and cationic polymerization. While the cyclohexyl group's electron-donating character further enhances this reactivity, its significant steric bulk can modulate reaction rates and influence product stereochemistry. A quantitative understanding of these competing effects, through frameworks like the Taft equation, is essential for the rational design of experiments and the development of new materials based on this versatile monomer. The provided experimental protocols offer a starting point for researchers to further investigate and harness the unique reactivity of this compound.

Cyclohexyl Vinyl Ether: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract